1'-(6-((四氢-2H-吡喃-4-基)氧基)烟酰基)螺[嘧啶-2,4'-哌啶]-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that likely serves as an intermediate in organic synthesis and medicinal chemistry . It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of Wittig reagents to prepare various poly-substituted alkene compounds . The ketone carbonyl in the compound can also be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecule contains a tetrahydropyran ring, which is a common feature in many organic compounds and is often used as a protecting group in organic synthesis . It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The compound’s ketone carbonyl can react with Wittig reagents to prepare various poly-substituted alkene compounds . Additionally, the ketone carbonyl can also be reduced to a hydroxyl group by appropriate reducing agents .科学研究应用
Sigma 受体配体
- 螺哌啶研究:螺哌啶,包括 1'-(6-((四氢-2H-吡喃-4-基)氧基)烟酰基)螺[色满-2,4'-哌啶]-4-酮等化合物,因其与 sigma 受体的亲和力而受到研究。研究表明,特定的结构变化,例如氮原子上的取代基和氧杂环的变化,可以影响它们对 σ1 和 σ2 受体的亲和力 (Maier & Wünsch, 2002)。
合成技术和化学性质
交叉缩合方法:研究已开发出合成 1'-(6-((四氢-2H-吡喃-4-基)氧基)烟酰基)螺[色满-2,4'-哌啶]-4-酮等化合物的技术。例如,氰基乙酸衍生物和羰基化合物的交叉缩合,涉及取代哌啶-4-酮的三组分缩合,代表一种有效的合成方法 (Shestopalov 等人,2003)。
超声辅助合成:超声辐射已被用作合成螺化合物的技术。该方法可以遵循组辅助纯化化学过程,在效率和产率方面可能提供优势 (邹、胡、刘和施,2012)。
潜在治疗应用
c-Met/ALK 抑制:一些螺[哌啶]-2-酮,结构类似于 1'-(6-((四氢-2H-吡喃-4-基)氧基)烟酰基)螺[色满-2,4'-哌啶]-4-酮,已显示出作为 c-Met/ALK 抑制剂的潜力,表明它们在靶向癌症治疗中的应用 (李等人,2013)。
组胺-3 受体拮抗剂:螺[苯并吡喃-哌啶] 衍生物,类似于所讨论的化合物,已被评估为潜在的组胺-3 受体 (H3R) 拮抗剂。此类化合物在对 H3R 的亲和力和选择性方面显示出希望,表明它们在治疗与组胺活性相关的疾病中的潜力 (Dandu 等人,2012)。
属性
IUPAC Name |
1'-[6-(oxan-4-yloxy)pyridine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c27-20-15-24(31-21-4-2-1-3-19(20)21)9-11-26(12-10-24)23(28)17-5-6-22(25-16-17)30-18-7-13-29-14-8-18/h1-6,16,18H,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDLIEBBAMJIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。